Isofebrifugine

Descripción general

Descripción

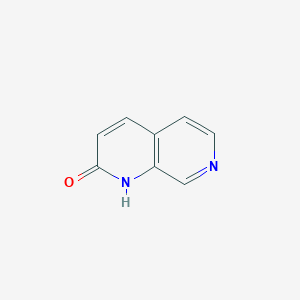

Isofebrifugine is a quinazolinone alkaloid . It was first isolated from the Chinese herb Dichroa febrifuga, but also found in the garden plant Hydrangea . It has many biological properties .

Synthesis Analysis

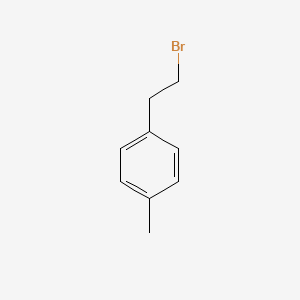

The synthesis of a series of novel this compound analogues was accomplished by employing the N-alkylation of 4 (3H)-quinazolinones with benzyl (3aR,7aR)-rel-2- (bromomethyl)hexahydrofuro [3,2-b]pyridine-4 (2H)carboxylates and the subsequent N-deprotection .

Molecular Structure Analysis

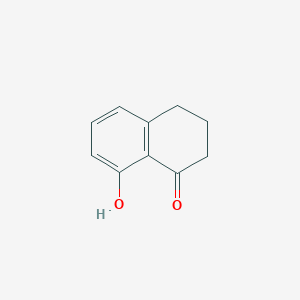

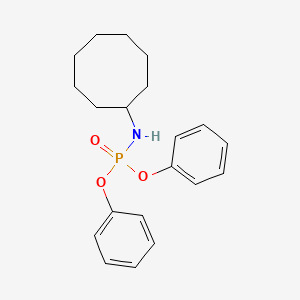

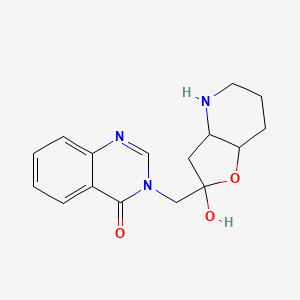

This compound has a molecular formula of C16H19N3O3 . It belongs to the class of organic compounds known as quinazolines .

Chemical Reactions Analysis

This compound and its analogues have been synthesized from chiral piperidin-3-ol, which was prepared by the reductive dynamic optical resolution of the 3-piperidone derivatives using baker’s yeast .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.3 . It is a powder in physical form .

Aplicaciones Científicas De Investigación

Síntesis de fármacos antimaláricos

La isofebrifugina ha generado interés en la química medicinal como compuesto principal para sintetizar nuevos fármacos antimaláricos. Exhibe fuertes actividades contra el protozoo tropical de la malaria .

Síntesis de análogos

Se ha investigado la síntesis de nuevos análogos de isofebrifugina, lo que podría conducir potencialmente a nuevos agentes terapéuticos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Isofebrifugine, also known as 3-[(2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl)methyl]quinazolin-4-one, is a natural quinazolinone alkaloid with important physiological activities . The primary targets of this compound are malarial parasites . It has been found to inhibit the growth of these parasites in vitro .

Mode of Action

This compound interacts with its targets, the malarial parasites, by impairing haemazoin formation required for maturation of the parasite at the trophozoite stage . This unique mechanism of action blocks the proliferation of malarial parasites .

Biochemical Pathways

This compound affects the biochemical pathways related to the life cycle of malarial parasites. By inhibiting haemazoin formation, this compound disrupts the maturation process of the parasites, thereby affecting their survival and proliferation . The downstream effects of this disruption include the reduction of parasitemia to undetectable levels .

Pharmacokinetics

It is known that this compound exhibits toxic side effects, which have hindered its use as a clinical drug

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to inhibit the proliferation, migration, and invasion of SGC7901 gastric cancer cells . This compound significantly inhibits the mRNA and protein expressions of MMP-2, MMP-9, and SDF-1, which are closely related to cancer invasion and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the amount of antimalarial agent—febrifugine and this compound mixture—in H. macrophylla var. Otaksa is both part- and season-dependent . This suggests that the choice of plant parts and their harvesting season are important factors worth considering in the pharmacological use of medicinal plants .

Propiedades

IUPAC Name |

3-[(2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl)methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYLCQRQSRDSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954191 | |

| Record name | 3-[(2-Hydroxyoctahydrofuro[3,2-b]pyridin-2-yl)methyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496-32-2, 32434-44-9 | |

| Record name | 3-[(Octahydro-2-hydroxyfuro[3,2-b]pyridin-2-yl)methyl]-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC290495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(2-Hydroxyoctahydrofuro[3,2-b]pyridin-2-yl)methyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is isofebrifugine and what is its known biological activity?

A1: this compound is a quinazoline alkaloid primarily known for its potent antimalarial activity. It is found in the Chinese medicinal plant Dichroa febrifuga along with its diastereomer, febrifugine. [, , ]

Q2: How potent is this compound as an antimalarial agent compared to other drugs?

A2: this compound exhibits potent in vitro antimalarial activity against the Plasmodium falciparum parasite. Research indicates that its activity is higher than some clinically used antimalarial drugs. [, ] Notably, a derivative even more potent than this compound itself has been identified. []

Q3: Despite its potency, why is this compound not used clinically as an antimalarial drug?

A3: While this compound demonstrates strong antimalarial activity, it also exhibits severe side effects, particularly a strong emetic effect (inducing vomiting), which has prevented its clinical use. [, , ]

Q4: Are there any synthetic analogues of this compound with improved safety profiles?

A5: Yes, research has focused on developing analogues of this compound with reduced side effects while retaining antimalarial potency. For example, metabolite Feb-A, a product of febrifugine metabolism oxidized at C-6 of the quinazolinone ring, exhibited comparable antimalarial activity to febrifugine but without significant side effects in vivo. []

Q5: Is there evidence that this compound could be effective against chloroquine-resistant malaria?

A6: Yes, studies using a combination of chloroquine and an this compound/febrifugine mixture demonstrated effectiveness against chloroquine-resistant Plasmodium berghei NK65 in mice. [] Mice treated with the combination survived the infection, showing a significant decrease in parasitemia, while those treated with either drug alone succumbed to the infection. []

Q6: How does the antimalarial activity of an this compound and febrifugine mixture vary across different Plasmodium species?

A7: Research shows a varied response to an this compound and febrifugine mixture across different rodent Plasmodium species. While the mixture effectively suppressed Plasmodium yoelii 17XL infection in mice, it showed limited efficacy against Plasmodium berghei NK65. [] Additionally, treatment outcomes for Plasmodium chabaudi AS varied, with some mice succumbing to infection despite treatment. []

Q7: What is the molecular formula and molecular weight of this compound?

A7: The molecular formula of this compound is C16H21N3O3, and its molecular weight is 303.36 g/mol.

Q8: How are febrifugine and this compound structurally related?

A9: Febrifugine and this compound are diastereomers, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. [, ]

Q9: What spectroscopic techniques are commonly used to characterize this compound?

A10: Commonly used spectroscopic techniques for the characterization of this compound and its analogues include: * Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, respectively, aiding in structural elucidation and confirmation. [, ]* High-Resolution Mass Spectrometry (HRMS): HRMS offers accurate mass measurements of ions, which are crucial for confirming the molecular formula and identifying unknown compounds. []

Q10: What are the key challenges in the chemical synthesis of this compound?

A11: The synthesis of this compound presents several challenges, including:* Stereochemical control: Achieving the correct stereochemistry at multiple chiral centers within the molecule is crucial. [, , ]* Functional group compatibility: The presence of various reactive functional groups requires careful selection of reagents and reaction conditions. [, ]* Efficient ring formation: Constructing the quinazolinone core and the piperidine ring with the desired substitution pattern requires efficient and selective reactions. [, , ]

Q11: What are some key synthetic strategies that have been employed for the total synthesis of this compound?

A12: Several synthetic approaches have been explored, including:* Asymmetric aldol reactions: These reactions are used to establish the stereochemistry of key chiral centers early in the synthesis. []* Mannich-type reactions: These reactions allow for the construction of the piperidine ring with the appropriate substitution pattern. []* Lewis acid-catalyzed reactions: Lewis acids have been employed to promote ring-opening reactions of cyclic intermediates, leading to the formation of the piperidine ring with high diastereoselectivity. [, ]* Yeast reduction: Baker’s yeast can be used for the enantioselective reduction of ketone intermediates, providing access to chiral building blocks. []* Samarium diiodide-mediated reactions: This reagent can facilitate carbon-nitrogen bond cleavage, enabling strategic bond disconnections and efficient construction of the target molecule. []

Q12: How is the content of this compound typically determined in plant material or formulations?

A13: High-performance liquid chromatography (HPLC) is a common method for quantifying this compound and febrifugine in plant materials and formulations. [, ] This method allows for the separation and quantification of the two isomers, ensuring quality control and accurate determination of their content. [, ]

Q13: What is the quantitative analysis of a single-marker (QAMS) model, and how has it been applied to the analysis of this compound?

A14: The QAMS model is a method in analytical chemistry where a single, well-characterized compound is used as a reference to determine the quantity of other related compounds in a mixture. [] In the case of this compound, febrifugine has been successfully employed as an internal reference substance in the QAMS model. [] This approach simplifies the analysis by quantifying only febrifugine and then calculating the amount of this compound based on pre-determined relative correction factors (RCF) and relative retention values (RRV). []

Q14: What factors can affect the stability of this compound?

A14: this compound's stability can be influenced by various factors:

- pH: It shows good stability in acidic to neutral solutions (pH 3-7), but its stability decreases significantly in alkaline environments (pH 9.0). []

- Temperature: Elevated temperatures negatively impact its stability, with significant degradation observed at temperatures above 40°C. []

- Light: Exposure to light, especially bright light, can lead to degradation. []

- Solvent: this compound is more stable in its solid form and less stable in solvents like water, methanol, and acetonitrile. []

Q15: What strategies can be employed to improve the stability of this compound in formulations?

A16: To enhance this compound's stability:* Control pH: Formulations should ideally be maintained within a slightly acidic to neutral pH range (3-7). []* Temperature control: Storage and handling at lower temperatures are crucial to minimize degradation. [] * Protect from light: Utilizing light-resistant packaging and storage conditions can help prevent light-induced degradation. []* Suitable excipients: Selecting excipients that do not promote degradation and are compatible with this compound is essential.

Q16: What are the known toxic effects of this compound?

A17: this compound, like febrifugine, is known to cause severe side effects, notably a strong emetic effect (inducing vomiting) which has hindered its clinical use. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.